molecular formula C11H16N2O2 B6152908 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 2385980-11-8

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B6152908
CAS No.: 2385980-11-8
M. Wt: 208.3
InChI Key:
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Description

1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a complex organic compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriately substituted hydrazines with diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives or intermediates.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the indazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often requiring catalysts or specific reaction conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Alcohols, amines, and other reduced derivatives.

  • Substitution: Substituted indazoles, alkylated indazoles, and other derivatives.

Scientific Research Applications

1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific structural features and potential applications. Similar compounds include other indazole derivatives, such as indazole-3-carboxylic acid and various substituted indazoles. These compounds share the indazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

2385980-11-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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